N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide
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Overview
Description
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 3,4-dimethylaniline with potassium thiocyanate and bromine to form 5,6-dimethylbenzo[d]thiazol-2-amine.
Hydrazide Formation: The final step involves the reaction of the sulfonylated benzothiazole with 4-methylpiperidine and hydrazine hydrate under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, antiviral, or anticancer properties.
Pharmacology: The compound could be used to study the mechanisms of action of sulfonyl-containing drugs and their interactions with biological targets.
Materials Science: Its unique structure may make it useful in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzothiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Sulfonyl Hydrazides: Compounds such as sulfonyl hydrazine and sulfonyl hydrazide derivatives have similar functional groups.
Uniqueness
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is unique due to the combination of its benzothiazole ring, piperidine ring, and sulfonyl hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-8-10-26(11-9-14)31(28,29)18-6-4-17(5-7-18)21(27)24-25-22-23-20-16(3)12-15(2)13-19(20)30-22/h4-7,12-14H,8-11H2,1-3H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXVSIDJMCDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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